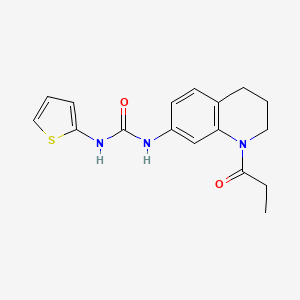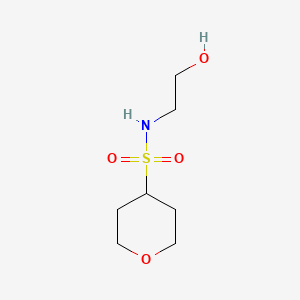
N-(2-hydroxyethyl)oxane-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-hydroxyethyl)oxane-4-sulfonamide” is a molecule with the molecular formula C7H15NO4S . It is a type of sulfonamide, which is an organosulfur group with the structure R−S(=O)2−NR2 . The molecule contains a total of 28 bonds, including 13 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, 1 ether (aliphatic), and 1 sulfonamide (thio-/dithio-) .
Molecular Structure Analysis
The molecular structure of “N-(2-hydroxyethyl)oxane-4-sulfonamide” includes a six-membered ring, a hydroxyl group, a primary alcohol, an aliphatic ether, and a sulfonamide . Further structural analysis such as X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) would provide more detailed information .Chemical Reactions Analysis
Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkyl sulfonamides can be deprotonated at carbon. Aryl sulfonamides undergo ortho-lithiation . Specific chemical reactions involving “N-(2-hydroxyethyl)oxane-4-sulfonamide” are not specified in the retrieved sources.Physical And Chemical Properties Analysis
The average mass of “N-(2-hydroxyethyl)oxane-4-sulfonamide” is 209.263 Da, and its monoisotopic mass is 209.072174 Da . More specific physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
- Antibacterial Properties : Research suggests that N-(2-hydroxyethyl)oxane-4-sulfonamide exhibits antibacterial activity . Its ability to repel and kill bacteria makes it promising for medical applications.
- Wound Healing : The compound’s unique structure may contribute to wound healing and tissue repair . Investigating its effects on cell proliferation and tissue regeneration could be valuable.
- Hydrogel Formation : N-(2-hydroxyethyl)oxane-4-sulfonamide can participate in hydrogel formation. Researchers have developed double-network hydrogels by cross-linking it with chitosan (CS) . These hydrogels exhibit high tensile strength and elasticity.
- 2-Oxazoline Synthesis : The compound can serve as a precursor for 2-oxazolines . These moieties are common in natural products, pharmaceuticals, and functional copolymers. Researchers have developed a facile synthesis method using N-(2-hydroxyethyl)oxane-4-sulfonamide .
Biomedical Applications
Polymer Chemistry
Organic Synthesis
If you need more detailed information or have additional questions, feel free to ask
Safety And Hazards
Sulfonamides, including “N-(2-hydroxyethyl)oxane-4-sulfonamide”, may cause skin irritation, serious eye irritation, and respiratory irritation . They may cause a strong allergic reaction when used in large doses, with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)oxane-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c9-4-3-8-13(10,11)7-1-5-12-6-2-7/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSDVTHFWLTREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-S-(oxan-4-yl)ethane-1-sulfonamido | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2772259.png)
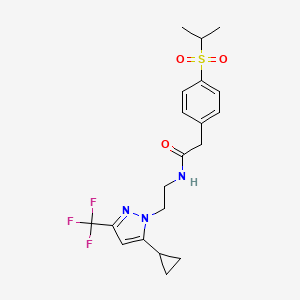
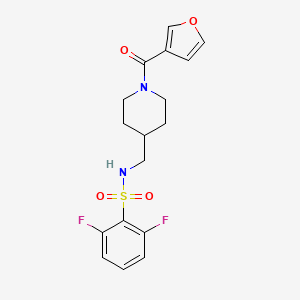
![N-(oxolan-2-ylmethyl)-4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzamide](/img/structure/B2772265.png)
![2-(Benzyloxy)-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2772266.png)

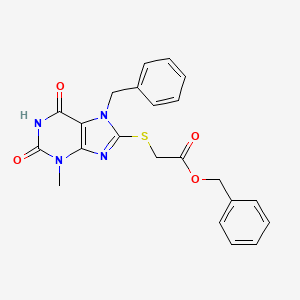
![Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2772274.png)
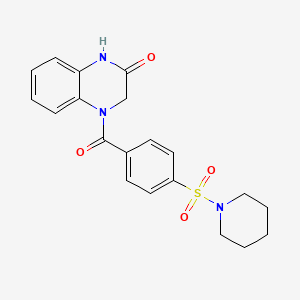

![1-(methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2772277.png)

![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2772280.png)
